
1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one is a complex organic compound with a unique structure It is characterized by a decahydrobenz(e)inden core, which is a fused ring system, and various functional groups including an ethyl group, a hydroxyl group, and a methyl group
Vorbereitungsmethoden
The synthesis of 1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Cyclization Reactions: The formation of the decahydrobenz(e)inden core often involves cyclization reactions, where linear precursors are transformed into cyclic structures.
Functional Group Introduction:
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon) are commonly used in these reactions. Conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a fully saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one can be compared with other similar compounds, such as:
Decahydrobenz(e)inden Derivatives: These compounds share the same core structure but differ in the functional groups attached. The presence of different functional groups can significantly alter their chemical and biological properties.
Hydroxy- and Methyl-Substituted Indenes: Compounds with similar hydroxyl and methyl substitutions may exhibit similar reactivity and biological activities. the specific arrangement and combination of these groups in this compound make it unique.
Ethyl-Substituted Compounds: The ethyl group contributes to the compound’s hydrophobicity and can influence its interaction with biological membranes and proteins.
Eigenschaften
CAS-Nummer |
105359-51-1 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
6-ethyl-3-hydroxy-3a-methyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C16H24O2/c1-3-10-11-8-9-16(2)13(5-7-15(16)18)12(11)4-6-14(10)17/h12-13,15,18H,3-9H2,1-2H3 |
InChI-Schlüssel |
DOTDLCMVUVGSDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


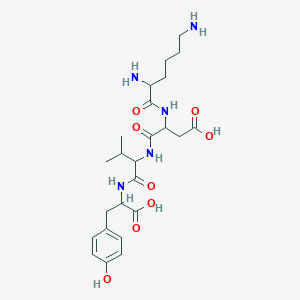

![L-Prolinamide, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-alanyl-L-alanyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (S)-(9CI)](/img/structure/B12299756.png)
![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one](/img/structure/B12299758.png)
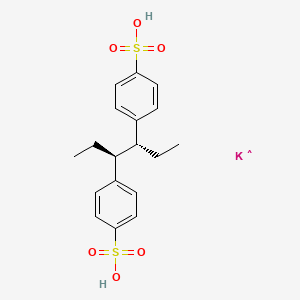


![1-[2-(11-aminoundecanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B12299782.png)
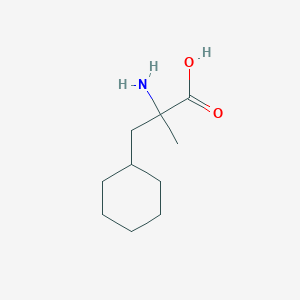
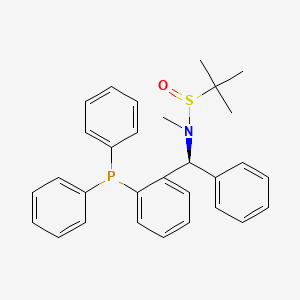
![16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12299802.png)
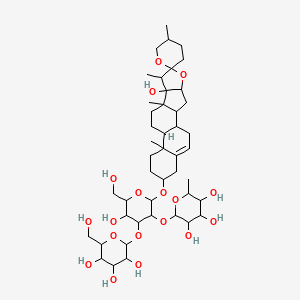
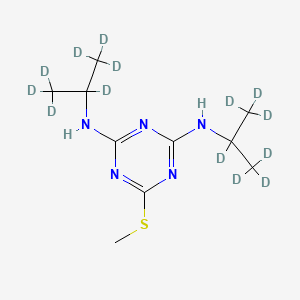
![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)
